1-(4-Butylphenyl)ethane-1-sulfonamide
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Overview
Description
1-(4-Butylphenyl)ethane-1-sulfonamide is a chemical compound with the molecular formula C12H19NO2S. It is characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to an ethane sulfonamide moiety.
Preparation Methods
The synthesis of 1-(4-Butylphenyl)ethane-1-sulfonamide typically involves the reaction of 4-butylbenzene with ethane sulfonyl chloride in the presence of a base such as pyridine. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds efficiently. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-(4-Butylphenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydride or potassium tert-butoxide.
Scientific Research Applications
1-(4-Butylphenyl)ethane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 1-(4-Butylphenyl)ethane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
1-(4-Butylphenyl)ethane-1-sulfonamide can be compared with other sulfonamide compounds such as:
Sulfanilamide: Known for its antibacterial properties, sulfanilamide is used to treat bacterial infections.
Sulfamethoxazole: Another sulfonamide antibiotic, often used in combination with trimethoprim.
Sulfadiazine: Used in the treatment of toxoplasmosis and other infections.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other sulfonamides .
Properties
Molecular Formula |
C12H19NO2S |
---|---|
Molecular Weight |
241.35 g/mol |
IUPAC Name |
1-(4-butylphenyl)ethanesulfonamide |
InChI |
InChI=1S/C12H19NO2S/c1-3-4-5-11-6-8-12(9-7-11)10(2)16(13,14)15/h6-10H,3-5H2,1-2H3,(H2,13,14,15) |
InChI Key |
BVKUECJGIXQNMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(C)S(=O)(=O)N |
Origin of Product |
United States |
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